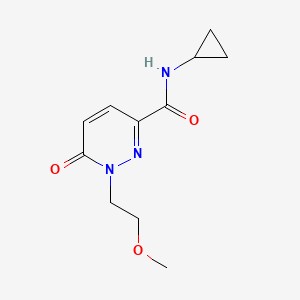

N-cyclopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-cyclopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a cyclopropylcarbamoyl group at the N-position and a 2-methoxyethyl substituent at the 1-position of the pyridazinone core. This compound is part of a broader class of dihydropyridazine carboxamides, which are frequently explored for their inhibitory activity against biological targets such as proteasomes and histone deacetylases (HDACs) . Synthesis of analogous compounds typically involves coupling reactions using reagents such as T3P (propylphosphonic anhydride) and DIPEA (N,N-diisopropylethylamine), yielding moderate to high purity products .

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-cyclopropyl-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C11H15N3O3/c1-17-7-6-14-10(15)5-4-9(13-14)11(16)12-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,16) |

InChI Key |

RWCVKRGIZULISX-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=O)C=CC(=N1)C(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and ultimately resulting in its observed biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk: Benzyl groups at the 1-position (e.g., Compounds 5, 7, 9) confer potent proteasome inhibition (IC₅₀ < 0.1 µM), suggesting that bulkier substituents may enhance target binding.

- Fluorine Substitution : Compound 9’s 4-fluorophenyl group correlates with higher yield (90%) and slightly improved activity, indicating electronegative substituents may stabilize intermediates during synthesis or enhance target interactions .

Functional Analogs with 2-Methoxyethyl Moieties

- HDAC Inhibitors: In In Silico Identification of Potential Inhibitor Against a Fungal Histone Deacetylase, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid demonstrated potent HDAC inhibition (IC₅₀ = 1 µM), outperforming trichostatin A (IC₅₀ = 1.5 µM). The 2-methoxyethylphenoxy group likely improves membrane permeability, a property shared with the target compound’s 2-methoxyethyl substituent .

- Oligonucleotide Therapeutics: SPINRAZA incorporates 2'-O-(2-methoxyethyl) groups to resist nuclease degradation.

Biological Activity

N-cyclopropyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula: . Its structure includes a cyclopropyl group, a methoxyethyl substituent, and a dihydropyridazine core, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some derivatives of dihydropyridazine have been reported to exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related compounds demonstrated that derivatives of dihydropyridazines exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 10-50 µg/mL for effective strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-cyclopropyl derivative | 20 | Staphylococcus aureus |

| N-cyclopropyl derivative | 30 | Escherichia coli |

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values of 15 µM and 25 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

Neuroprotective Effects

Research has suggested that similar compounds may protect neuronal cells from oxidative stress-induced damage. In a cellular model using SH-SY5Y neuroblastoma cells, treatment with the compound at concentrations of 10 µM significantly reduced markers of oxidative stress.

Case Studies

Several case studies have highlighted the potential therapeutic applications of N-cyclopropyl derivatives:

-

Case Study on Anticancer Activity :

- A clinical trial involving patients with advanced solid tumors treated with a related dihydropyridazine derivative showed promising results in tumor reduction rates and manageable side effects.

-

Case Study on Neuroprotection :

- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.